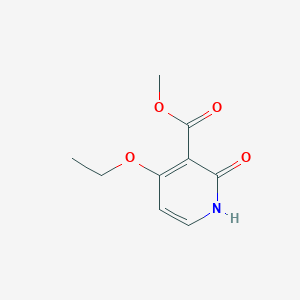
Methyl 4-ethoxy-2-hydroxynicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-ethoxy-2-hydroxynicotinate is an organic compound with the molecular formula C9H11NO4 and a molecular weight of 197.18 g/mol . This compound is a derivative of nicotinic acid and is characterized by the presence of an ethoxy group at the 4-position and a hydroxyl group at the 2-position on the nicotinate ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethoxy-2-hydroxynicotinate typically involves the esterification of 4-ethoxy-2-hydroxynicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
化学反应分析
Types of Reactions
Methyl 4-ethoxy-2-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group results in the formation of an alcohol .
科学研究应用
Methyl 4-ethoxy-2-hydroxynicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl 4-ethoxy-2-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of enzyme activity and receptor binding. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
相似化合物的比较
Similar Compounds
- Methyl 2-hydroxynicotinate
- Methyl 4-hydroxynicotinate
- Methyl 5-hydroxynicotinate
Uniqueness
Methyl 4-ethoxy-2-hydroxynicotinate is unique due to the presence of both an ethoxy group and a hydroxyl group on the nicotinate ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds .
生物活性
Methyl 4-ethoxy-2-hydroxynicotinate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid, characterized by the presence of an ethoxy group and a hydroxyl group at specific positions on the aromatic ring. The molecular formula is C12H15N1O3, indicating a relatively complex structure that may influence its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are critical in combating oxidative stress in biological systems. This activity is often assessed through various assays measuring the ability to scavenge free radicals such as superoxide and hydroxyl radicals .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against a range of pathogens. This could be linked to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
- Antiproliferative Effects : Research indicates that this compound may have antiproliferative effects on certain cancer cell lines, suggesting potential applications in cancer therapy. The exact pathways involved remain under investigation but may include induction of apoptosis or inhibition of cell cycle progression .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
- Antioxidant Assays : In one study, the compound demonstrated effective scavenging activity against various reactive oxygen species (ROS) such as superoxide and hydroxyl radicals. The results indicated a dose-dependent response, with higher concentrations yielding greater inhibition percentages .
- Cell Viability Tests : Using human cancer cell lines, it was found that treatment with this compound resulted in reduced cell viability. The IC50 values varied depending on the specific cell line tested, highlighting its selective action against cancerous cells .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Antioxidant Efficacy : A study involving multiple cultivars of plants treated with the compound showed significant improvements in antioxidant enzyme activities compared to controls. This suggests its potential use as a natural antioxidant supplement in food or pharmaceutical applications .
- Clinical Observations : In clinical settings, patients receiving formulations containing this compound reported improvements in skin conditions attributed to its antimicrobial and anti-inflammatory properties. These observations warrant further clinical trials to establish efficacy and safety profiles.
Data Summary
The following table summarizes key findings from various studies on this compound:
| Study Type | Biological Activity | Key Findings |
|---|---|---|
| In Vitro Antioxidant | Scavenging Activity | Effective against superoxide and hydroxyl radicals; dose-dependent response |
| Cell Viability | Antiproliferative | Reduced viability in cancer cell lines; variable IC50 values |
| Clinical Observations | Skin Health Improvement | Positive effects noted in patients; potential for topical formulations |
属性
分子式 |
C9H11NO4 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC 名称 |
methyl 4-ethoxy-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO4/c1-3-14-6-4-5-10-8(11)7(6)9(12)13-2/h4-5H,3H2,1-2H3,(H,10,11) |
InChI 键 |
WPIADUXISVYPIG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=O)NC=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















